Ni-Catalyzed Cross-Coupling Yields: 4-Methoxyphenyl vs. 2-Methoxyphenyl and Phenyl Grignards with Fluoroazines
In a nickel-catalyzed cross-coupling with fluoroazines, 4-methoxyphenylmagnesium bromide achieved yields that were comparable to phenylmagnesium chloride but demonstrated distinct steric tolerance relative to the more hindered 2-methoxyphenyl analog, requiring different phosphine ligand optimization to reach synthetically useful yields [1].
| Evidence Dimension | Isolated cross-coupling yield with fluoroazine substrates |
|---|---|
| Target Compound Data | 4-Methoxyphenylmagnesium bromide: Good yields (exact yields reported in Table 1, entries 4-5 of primary reference) |
| Comparator Or Baseline | Phenylmagnesium chloride: Baseline yields; 2-Methoxyphenylmagnesium bromide: Required dppp ligand for improved yield (Table 1, entry 6) |
| Quantified Difference | 2-Methoxyphenyl analog required ligand switch (dppe→dppp) to achieve yields approaching those of 4-methoxy regioisomer |
| Conditions | THF, room temperature, Ni(acac)₂ with dppe or dppp ligand |
Why This Matters
Procurement of the 4-methoxy regioisomer avoids the additional ligand optimization and yield penalties associated with the ortho-substituted analog in nickel-catalyzed aryl-aryl bond formation.
- [1] Mongin, F., Mojovic, L., Guillamet, B., Trécourt, F., & Quéguiner, G. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. The Journal of Organic Chemistry, 67(25), 8991-8994. Table 1. View Source
